molecular formula C30H31F3N4O3 B607012 Ddr1-IN-1 CAS No. 1449685-96-4

Ddr1-IN-1

Cat. No. B607012
M. Wt: 552.5982
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DDR1-IN-1 is a potent and selective DDR1 receptor tyrosine kinase inhibitor . It has an IC50 value of 105 nM, which means it can inhibit DDR1 at this concentration . It is less potent for DDR2, with an IC50 value of 413 nM . DDR1-IN-1 is a secondary carboxamide .


Synthesis Analysis

The synthesis of DDR1-IN-1 involves the formal condensation of the carboxy group of 4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid with the amino group of 5-(5-amino-2-methylphenoxy)-1,3-dihydro-2H-indol-2-one . More detailed information about the synthesis process can be found in the paper titled "Design and Synthesis of DDR1 Inhibitors with a Desired Pharmacophore Using Deep Generative Models" .


Molecular Structure Analysis

DDR1-IN-1 is composed of an outer extracellular domain, which interacts with the ligand, transmembrane region, and intracellular cytoplasmic domain which transmits the signal via kinase domain . The molecular formula of DDR1-IN-1 is C30H31F3N4O3 .


Chemical Reactions Analysis

DDR1-IN-1 binds to DDR1 in the ‘DFG-out’ conformation and inhibits DDR1 autophosphorylation in cells at submicromolar concentrations . It has good selectivity as assessed against a panel of 451 kinases .


Physical And Chemical Properties Analysis

DDR1-IN-1 has a molecular weight of 552.59 g/mol .

Scientific Research Applications

Application Summary

Ddr1-IN-1 has been implicated in the field of oncology, specifically in the context of tumor progression . Altered expression of DDR1, the target of Ddr1-IN-1, has been reported in human tumors, including lung, esophagus, breast, ovary, and pediatric brain cancers .

Method of Application

The specific methods of application in this context would involve the use of Ddr1-IN-1 as a pharmacological inhibitor in cellular and animal models of these cancers .

Results or Outcomes

While specific quantitative data is not available, the use of Ddr1-IN-1 has been suggested to potentially play a role in inhibiting tumor progression .

Fibrosis

Application Summary

Ddr1-IN-1 has also been used in the study of fibrosis . DDR1, the target of Ddr1-IN-1, is a collagen-activated receptor tyrosine kinase and an attractive anti-fibrotic target .

Method of Application

The application of Ddr1-IN-1 in this context would involve its use as a pharmacological inhibitor in cellular and animal models of fibrosis .

Results or Outcomes

While specific quantitative data is not available, the use of Ddr1-IN-1 has been suggested to potentially play a role in inhibiting fibrotic processes .

Melanoma

Application Summary

Ddr1-IN-1 has been used in the study of melanoma . It was found to inhibit melanoma cell proliferation in both in vitro and ex vivo assays .

Method of Application

The application of Ddr1-IN-1 in this context would involve its use as a pharmacological inhibitor in cellular and animal models of melanoma .

Results or Outcomes

Ddr1-IN-1 was found to be effective in animal melanoma xenograft models .

Non-Small-Cell Lung Carcinoma (NSCLC)

Application Summary

Ddr1-IN-1 has been implicated in the field of oncology, specifically in the context of non-small-cell lung carcinoma (NSCLC) . Altered expression of DDR1, the target of Ddr1-IN-1, has been reported in NSCLC .

Method of Application

The specific methods of application in this context would involve the use of Ddr1-IN-1 as a pharmacological inhibitor in cellular and animal models of NSCLC .

Results or Outcomes

While specific quantitative data is not available, the use of Ddr1-IN-1 has been suggested to potentially play a role in inhibiting tumor progression .

Ovarian Cancer

Application Summary

Ddr1-IN-1 has also been used in the study of ovarian cancer . DDR1, the target of Ddr1-IN-1, is a collagen-activated receptor tyrosine kinase and an attractive anti-cancer target .

Method of Application

The application of Ddr1-IN-1 in this context would involve its use as a pharmacological inhibitor in cellular and animal models of ovarian cancer .

Results or Outcomes

While specific quantitative data is not available, the use of Ddr1-IN-1 has been suggested to potentially play a role in inhibiting tumor progression .

Glioblastoma

Application Summary

Ddr1-IN-1 has been used in the study of glioblastoma . It was found to inhibit glioblastoma cell proliferation in both in vitro and ex vivo assays .

Method of Application

The application of Ddr1-IN-1 in this context would involve its use as a pharmacological inhibitor in cellular and animal models of glioblastoma .

Results or Outcomes

Ddr1-IN-1 was found to be effective in animal glioblastoma xenograft models .

Breast Cancer

Application Summary

Ddr1-IN-1 has been implicated in the field of oncology, specifically in the context of breast cancer . Altered expression of DDR1, the target of Ddr1-IN-1, has been reported in breast cancer .

Method of Application

The specific methods of application in this context would involve the use of Ddr1-IN-1 as a pharmacological inhibitor in cellular and animal models of breast cancer .

Results or Outcomes

While specific quantitative data is not available, the use of Ddr1-IN-1 has been suggested to potentially play a role in inhibiting tumor progression .

Inflammatory Disorders

Application Summary

Ddr1-IN-1 has also been used in the study of inflammatory disorders . DDR1, the target of Ddr1-IN-1, is a collagen-activated receptor tyrosine kinase and an attractive anti-inflammatory target .

Method of Application

The application of Ddr1-IN-1 in this context would involve its use as a pharmacological inhibitor in cellular and animal models of inflammatory disorders .

Results or Outcomes

While specific quantitative data is not available, the use of Ddr1-IN-1 has been suggested to potentially play a role in inhibiting inflammatory processes .

Neurodegenerative Disorders

Application Summary

Ddr1-IN-1 has been used in the study of neurodegenerative disorders . It was found to inhibit neurodegenerative disorder cell proliferation in both in vitro and ex vivo assays .

Method of Application

The application of Ddr1-IN-1 in this context would involve its use as a pharmacological inhibitor in cellular and animal models of neurodegenerative disorders .

Results or Outcomes

Ddr1-IN-1 was found to be effective in animal neurodegenerative disorder xenograft models .

Safety And Hazards

DDR1-IN-1 is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

DDR1-IN-1 can serve as a potential therapeutic target and prognostic marker for various malignancies due to its vital role in tumorigenesis and tumor immunity . There is currently great interest in investigating the physical properties of the ECM network as a potential target for immune therapies . The role of physical properties such as solid stress, stiffness, fluid pressure, and microarchitecture of the extracellular matrix (ECM) have thus far been underappreciated, but are beginning to gain recognition for the importance of their role in the context of the TME and tumor treatment .

Relevant Papers

There are several relevant papers that provide more information about DDR1-IN-1. For example, the paper titled “Targeting of DDR1 with antibody-drug conjugates has antitumor effects in a mouse model of colon carcinoma” discusses how DDR1 has been identified as a cancer-associated receptor tyrosine kinase that is highly expressed in several malignancies relative to normal tissues . Another paper titled “Research progress of DDR1 inhibitors in the treatment of fibrotic diseases” discusses the role of DDR1 in regulating cellular functions such as proliferation, differentiation, invasion, migration, and matrix remodeling . A third paper titled “Identification of novel discoidin domain receptor 1 (DDR1) inhibitors: From in silico screening to X-ray crystallography” discusses the identification of novel DDR1 inhibitors .

properties

IUPAC Name

4-[(4-ethylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(2-oxo-1,3-dihydroindol-5-yl)oxy]phenyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31F3N4O3/c1-3-36-10-12-37(13-11-36)18-21-6-5-20(15-25(21)30(31,32)33)29(39)34-23-7-4-19(2)27(17-23)40-24-8-9-26-22(14-24)16-28(38)35-26/h4-9,14-15,17H,3,10-13,16,18H2,1-2H3,(H,34,39)(H,35,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZPVMOOEJAZGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)OC4=CC5=C(C=C4)NC(=O)C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ddr1-IN-1

CAS RN

1449685-96-4
Record name 1449685-96-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
136
Citations
HG Kim, L Tan, EL Weisberg, F Liu… - ACS chemical …, 2013 - ACS Publications
… , DDR1-IN-1… DDR1-IN-1 with a library of annotated kinase inhibitors revealed that inhibitors of PI3K and mTOR such as GSK2126458 potentiate the antiproliferative activity of DDR1-IN-1 …
Number of citations: 146 pubs.acs.org
P Canning, L Tan, K Chu, SW Lee, NS Gray… - Journal of molecular …, 2014 - Elsevier
… As a result, the indolin-2-one head group of DDR1-IN-1 is orientated away … DDR1-IN-1. Finally, to investigate the chemical features required in the linker and tail moieties of DDR1-IN-1, …
Number of citations: 107 www.sciencedirect.com
I Romayor, I Badiola, A Benedicto, J Márquez… - Scientific Reports, 2020 - nature.com
… DDR1-IN-1, a type II kinase inhibitor with high specificity for DDR1 37 . Although DDR1-IN-1 … To set the appropriated concentration and time conditions for DDR1-IN-1 treatment of SCs, …
Number of citations: 16 www.nature.com
CR de Moura, M Battistella, A Sohail, A Caudron… - gw788388inhibitor.com
The Discoidin Domain Receptor 1 (DDR1) is a member of the receptor tyrosine kinase family that signals in response to collagen and that has been implicated in cancer progression. In …
Number of citations: 0 gw788388inhibitor.com
S Kothiwale, CM Borza, EW Lowe Jr, A Pozzi… - Drug discovery today, 2015 - Elsevier
… The co-crystal structure of DDR1-IN-1 with DDR1 kinase (PDB: 4CKR) suggests a comparable binding mode to that of imatinib, suggesting that it is a type-2 inhibitor that locks the …
Number of citations: 74 www.sciencedirect.com
D Ngai, AL Mohabeer, A Mao, M Lino, MP Bendeck - Matrix Biology, 2022 - Elsevier
… and/or 1 µM DDR1-in-1 for 4 hours before … DDR1-in-1 for 24 hours before immunoblotting for DDR1. Collagen treatment increased DDR1 expression whereas the addition of DDR1-in-1 …
Number of citations: 13 www.sciencedirect.com
YL Chen, WH Tsai, YC Ko, TY Lai, AJ Cheng, SG Shiah… - Cancers, 2020 - mdpi.com
… In the present study, we validated DDR1-associated collective cell invasion in OSCC tumor sections, and provided evidence that the small molecule inhibitor DDR1-IN-1 suppressed ALI …
Number of citations: 18 www.mdpi.com
I Berestjuk, M Lecacheur, A Carminati… - EMBO Molecular …, 2022 - embopress.org
… including DDR1-IN-1 (Kim et al, 2013). We first confirmed that imatinib and DDR1-IN-1 … Inhibition of DDR1/2 kinases by imatinib or DDR1-IN-1 suppressed the protective action of …
Number of citations: 30 www.embopress.org
H Wang, Y Wen, L Wang, J Wang, H Chen… - International …, 2022 - Elsevier
… inhibitors: DDR1-IN-1 and DDR1-IN-2. Our results confirmed DDR1 inhibitors DDR1-IN-1 and … Our results highlighted that both the particular DDR1 inhibitors DDR1-IN-1 and DDR1-IN-2 …
Number of citations: 3 www.sciencedirect.com
J Guo, Z Zhang, K Ding - Expert Opinion on Therapeutic Patents, 2020 - Taylor & Francis
… In addition, Gray et al. reported that the selective DDR1 kinase inhibitor DDR1-IN-1 does not seem to have significant anti-proliferation effects on DDR1 deregulated cancer cell lines […
Number of citations: 10 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.